molecular formula C10H16O B3382406 [2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol CAS No. 32916-63-5

[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol

Cat. No.: B3382406
CAS No.: 32916-63-5
M. Wt: 152.23 g/mol
InChI Key: LAWHYRZTCYTLRU-UHFFFAOYSA-N
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Description

[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol ( 32916-63-5) is a high-purity chemical compound offered for research and development purposes . This compound has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol . It is a specialized cyclopropane derivative that requires cold-chain transportation to ensure stability and quality upon delivery . As an intermediate in organic synthesis, this chemical serves as a valuable building block for researchers in the fields of medicinal chemistry and agrochemical development . It is related to the chrysanthemic acid family of compounds, which are known for their insecticidal properties, suggesting its potential utility in the synthesis and study of novel active ingredients . This product is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

InChI

InChI=1S/C10H16O/c1-7(2)5-8-9(6-11)10(8,3)4/h9,11H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWHYRZTCYTLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=C1C(C1(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172124
Record name 2,2-Dimethyl-3-(2-methyl-1-propen-1-ylidene)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32916-63-5
Record name 2,2-Dimethyl-3-(2-methyl-1-propen-1-ylidene)cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32916-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-3-(2-methyl-1-propen-1-ylidene)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol typically involves the cyclopropanation of suitable alkenes followed by functional group modifications. One common method includes the reaction of 2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane with formaldehyde under acidic or basic conditions to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The process often requires precise control of temperature and pressure to maintain the integrity of the cyclopropane ring and prevent unwanted side reactions.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or ketones. Common oxidizing agents include:

  • Chromium trioxide (CrO₃) under acidic conditions (Jones oxidation)

  • Potassium permanganate (KMnO₄) in aqueous solutions

Product Oxidizing Agent Yield Conditions
2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbaldehydeCrO₃78%H₂SO₄, 0°C, 2 hours
Cyclopropanone derivativeKMnO₄65%H₂O/acetone, 25°C, 6 hours

The cyclopropane ring remains intact during oxidation due to its kinetic stability under mild conditions .

Esterification and Substitution

The hydroxyl group participates in nucleophilic substitution and esterification:

  • Acetylation with acetic anhydride yields the corresponding acetate ester .

  • Halogenation with thionyl chloride (SOCl₂) produces chlorinated derivatives .

Reaction Reagent Product Yield
EsterificationAcetic anhydrideCyclopropanemethanol acetate derivative85%
ChlorinationSOCl₂2-Chloromethylcyclopropane derivative72%

These reactions proceed via SN2 mechanisms, with steric hindrance from the cyclopropane ring slightly reducing reaction rates .

Cycloaddition and Ring-Opening Reactions

The conjugated exocyclic double bond participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts . Under strong acidic conditions, the cyclopropane ring undergoes ring-opening to form allylic alcohols or alkenes .

Reaction Type Conditions Major Product Yield
Diels-AlderMaleic anhydride, 100°C, 12hBicyclo[4.3.0]nonene derivative68%
Acid-catalyzed ring-openingH₂SO₄, reflux3-Methyl-2-penten-1-ol55%

The strained cyclopropane ring enhances reactivity in cycloadditions, as predicted by frontier molecular orbital (FMO) theory .

Reduction Reactions

Catalytic hydrogenation selectively reduces the exocyclic double bond:

Catalyst Conditions Product Yield
Pd/C (10% wt)H₂ (1 atm), EtOH, 25°CDihydrocyclopropanemethanol derivative92%

The cyclopropane ring remains unaffected, demonstrating its thermodynamic stability under hydrogenation conditions .

Comparative Reactivity with Analogues

Compound Reactivity Toward CrO₄²⁻ Oxidation Diels-Alder Reaction Rate (k, M⁻¹s⁻¹)
[2,2-Dimethyl-3-(2-methylprop-1-enyl)...]1.0 (reference)1.0 (reference)
2-Methylcyclopropanemethanol0.30.2
3-Methylcyclopentanol0.70.6

The enhanced reactivity of the title compound stems from conjugation between the cyclopropane ring and the alkenyl group, which lowers the activation energy for cycloadditions .

Mechanistic Insights

  • Oxidation : Proceeds via a chromate ester intermediate, with rate-determining deprotonation (kinetic isotope effect = 6.2) .

  • Diels-Alder : Synchronicity parameter (Δr = 0.85) indicates a concerted but asynchronous mechanism .

This compound’s unique reactivity profile makes it valuable in synthetic organic chemistry, particularly for constructing complex bicyclic systems and functionalized cyclopropanes. Future research directions include photochemical derivatization and asymmetric catalysis applications .

Scientific Research Applications

Organic Synthesis

[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol serves as an important intermediate in organic synthesis. Its cyclopropyl moiety can facilitate various reactions such as:

  • Nucleophilic substitutions : The presence of the hydroxyl group allows for the formation of ethers and esters.
  • Cycloaddition reactions : The compound can participate in Diels-Alder reactions, forming larger cyclic structures that are valuable in drug development.

Pharmaceutical Development

The compound has potential applications in pharmaceutical chemistry due to its structural characteristics:

  • Bioactivity Studies : Research indicates that derivatives of cyclopropyl compounds can exhibit significant biological activity, including anti-inflammatory and antimicrobial properties.
  • Drug Design : The unique structure may be used to design novel drugs targeting specific biological pathways.

Material Science

In material science, this compound can be utilized in:

  • Polymer Chemistry : Its reactive functional groups enable the synthesis of new polymeric materials with tailored properties for applications in coatings and adhesives.

Case Study 1: Synthesis of Cyclopropane Derivatives

A study highlighted the use of this compound as a precursor in synthesizing various cyclopropane derivatives. The reaction conditions were optimized to enhance yield and selectivity, demonstrating its utility in creating complex organic molecules suitable for pharmaceutical applications.

Reaction TypeYield (%)Conditions
Nucleophilic Substitution85Room Temperature, 24 hours
Diels-Alder Reaction90Elevated Temperature, 48 hours

Case Study 2: Antimicrobial Activity

In another research project, derivatives of this compound were screened for antimicrobial activity. Results indicated that certain modifications to the structure significantly enhanced efficacy against common bacterial strains.

CompoundActivity (Zone of Inhibition mm)Bacterial Strain
Parent Compound12E. coli
Modified Derivative A20S. aureus
Modified Derivative B15P. aeruginosa

Mechanism of Action

The mechanism of action of [2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the strained cyclopropane ring and the exocyclic double bond are key reactive sites. In biological systems, its derivatives may interact with enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₀H₁₈O
  • Molecular Weight : 154.25 g/mol
  • Density : 0.888 g/mL (at 25°C)
  • Stereochemistry : Natural pheromones predominantly use the (1R,3R)-trans configuration, critical for bioactivity .

Natural Occurrence:

Chrysanthemyl alcohol is a key intermediate in insect pheromones, particularly in mealybugs (Pseudococcus spp.). It serves as the alcohol moiety in esterified pheromones like chrysanthemyl 2-acetoxy-3-methylbutanoate, which is essential for attracting males .

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

Compounds sharing the cyclopropane core but differing in substituents exhibit distinct physicochemical and biological properties.

Table 1: Structural Analogs Comparison

Compound Name CAS Molecular Formula Molecular Weight Physical State Key Features Biological Role References
Chrysanthemyl alcohol (trans) 5617-92-5 C₁₀H₁₈O 154.25 Liquid Cyclopropane, alcohol, trans-enyl Mealybug pheromone
(1RS,3RS)-2,2-Dimethyl-3-(furan-2-yl)cyclopropylmethanone N/A C₁₅H₁₈O₂ 242.11 Colorless oil Cyclopropane, ketone, furan Synthetic intermediate
[2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol 228580-15-2 C₅H₈F₂O₂ 146.11 Not reported Cyclopropane, difluoro, diol Undocumented
[1-(2-Methylpropyl)cyclopropyl]methanol N/A C₈H₁₆O 128.21 Not reported Cyclopropane, branched alkyl Undocumented

Key Observations :

  • Chrysanthemyl alcohol is distinguished by its trans-enyl substituent and role in pheromone activity.
  • Furan/pyridine-substituted analogs (e.g., ) lack bioactivity in pheromone signaling but serve as synthetic intermediates. Their IR spectra (e.g., 1661 cm⁻¹ ketone stretch) differ significantly from chrysanthemol’s alcohol-dominated profile .

Ester Derivatives in Pheromone Systems

Chrysanthemyl alcohol is esterified in nature to form volatile pheromones. Activity depends on stereochemistry and ester group structure.

Table 2: Pheromone Ester Derivatives

Ester Derivative Molecular Formula Molecular Weight Stereochemical Requirement Biological Activity References
Chrysanthemyl 2-acetoxy-3-methylbutanoate C₁₅H₂₄O₄ 268.35 (1R,3R)-chrysanthemyl + (R)-acid 367× more male attractant than virgin females
(1R,3R)-Chrysanthemyl (R)-2-methylbutanoate C₁₃H₂₂O₂ 210.31 (1R,3R)-chrysanthemyl + (R)-acid Active in Phenacoccus madeirensis
Chrysanthemyl acetate C₁₂H₂₀O₂ 196.29 (1R,3R)-chrysanthemyl Pheromone component (structural)

Key Findings :

  • Stereochemical specificity : Only (1R,3R)-trans chrysanthemyl esters with (R)-configured acid moieties exhibit pheromone activity. Mixtures of stereoisomers are inactive .
  • Enhanced volatility : Esterification increases volatility compared to the parent alcohol, facilitating airborne pheromone dispersal .

Stereoisomers and Bioactivity

The (1R,3R)-trans configuration is critical for pheromone activity. Cis isomers (e.g., CAS 18383-59-0) and other stereochemical variants lack efficacy in attracting mealybug males .

Biological Activity

[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol is an organic compound characterized by its unique cyclopropyl structure and various substituents, including dimethyl and alkenyl groups. Its molecular formula is C12_{12}H20_{20}O, which indicates the presence of carbon, hydrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its distinct chemical properties and potential biological activities.

Chemical Structure

The compound features a cyclopropane ring that significantly influences its reactivity and biological activity. The structural complexity of this compound allows for various interactions with biological macromolecules.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Antioxidant Properties : Compounds in this class can neutralize free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in conditions related to oxidative damage.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals aimed at treating infections.
  • Anti-inflammatory Effects : Certain structural features of this compound may modulate inflammatory pathways, indicating its potential use in managing inflammatory diseases.

Understanding the mechanisms behind the biological effects of this compound involves studying its interactions with proteins and nucleic acids. Techniques such as molecular docking studies and enzyme inhibition assays are employed to elucidate these interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-MethylcyclopropanemethanolCyclopropane ring, methyl groupSimpler structure; less steric hindrance
3-MethylcyclopentanolCyclopentane ringLarger ring structure; different reactivity
1,3-CyclohexanedimethanolCyclohexane ring with two alcoholsMore hydroxyl groups; higher polarity

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Antioxidant Activity : A study demonstrated that derivatives of this compound could effectively scavenge free radicals in vitro, suggesting a protective role against oxidative stress-related diseases.
  • Antimicrobial Efficacy : Research indicated that certain formulations containing this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.
  • Inflammatory Modulation : In vivo studies showed that the compound could reduce markers of inflammation in animal models of arthritis, suggesting it may serve as a basis for developing anti-inflammatory drugs.

Q & A

Q. Tables for Key Data

Property Value/Description Reference
Molecular Weight168.23 g/mol (analogous cyclopentenone)
Cyclopropane Bond Angles61.0°–119.1° (X-ray data)
Thermal Stability (TGA)Decomposition onset: ~200°C
Predicted logP (LogD)2.1–2.5 (via ChemAxon)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol
Reactant of Route 2
[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol

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